4-(Dimethylamino)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethylamino)-2-methylphenol is an aromatic compound that contains both phenol and amine functional groups. It has the molecular formula C8H11NO and is known for its applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role in generating methemoglobin, making it useful in certain medical treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)-2-methylphenol typically involves the reaction of 4-nitro-2-methylphenol with dimethylamine. The process begins with the reduction of 4-nitro-2-methylphenol to 4-amino-2-methylphenol, which is then reacted with dimethylamine under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like bromine and chloromethane are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
4-(Dimethylamino)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Industry: Applied in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The primary mechanism of action of 4-(Dimethylamino)-2-methylphenol involves the generation of methemoglobin. This compound catalyzes the transfer of electrons from ferrohemoglobin to oxygen, forming methemoglobin. Methemoglobin then binds to cyanide ions, preventing them from inhibiting cellular respiration .
Comparison with Similar Compounds
Similar Compounds
- 4-(Dimethylamino)benzoic acid
- 4-Dimethylaminoantipyrine
- 4,5-Bis(dimethylamino)quinolines
Uniqueness
4-(Dimethylamino)-2-methylphenol is unique due to its dual functional groups (phenol and amine), which confer distinct chemical reactivity and biological activity. Its ability to generate methemoglobin sets it apart from other similar compounds, making it particularly valuable in medical applications .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(dimethylamino)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(10(2)3)4-5-9(7)11/h4-6,11H,1-3H3 |
InChI Key |
KBZBYSDLNIZSID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.